3,3-Dimethylpentane-1-sulfonyl chloride
Overview
Description
3,3-Dimethylpentane-1-sulfonyl chloride: is an organic compound with the molecular formula C₇H₁₅ClO₂S and a molecular weight of 198.71 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 3,3-Dimethylpentane-1-sulfonic acid: The most common method involves the chlorination of 3,3-dimethylpentane-1-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.
Industrial Production Methods: Industrially, the compound can be produced by the same chlorination process but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,3-Dimethylpentane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used to introduce sulfonyl groups into other molecules, which can then undergo further oxidation or reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Reaction Conditions: Reactions are usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
Sulfonamides: Formed when reacted with amines.
Sulfonate esters: Formed when reacted with alcohols.
Sulfonate thioesters: Formed when reacted with thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used to introduce sulfonyl groups into various organic molecules, which can then be further modified.
Biology and Medicine:
Drug Development: Sulfonyl chloride derivatives are often used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more rigid and less flexible in reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis, particularly in the protection of hydroxyl groups.
Uniqueness:
Structural Flexibility: The presence of the 3,3-dimethylpentane backbone provides greater structural flexibility compared to aromatic sulfonyl chlorides.
Properties
IUPAC Name |
3,3-dimethylpentane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOMAGATQDKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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